1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is a chemical compound significant in organic synthesis and material science. It is classified as an aryl bromide and is characterized by the presence of a bromomethyl group and a chlorophenoxy moiety. This compound can be utilized in various chemical reactions, particularly in the synthesis of more complex organic molecules.
The compound has the following identifiers:
It falls under the category of halogenated aromatic compounds, which are known for their reactivity due to the presence of halogen atoms that can participate in nucleophilic substitution reactions.
1-(Bromomethyl)-3-(4-chlorophenoxy)benzene can be synthesized through various methods, predominantly involving electrophilic aromatic substitution or nucleophilic substitution reactions. A common approach includes:
The general reaction scheme can be summarized as follows:
This method allows for the selective substitution of the bromomethyl group onto the aromatic ring.
1-(Bromomethyl)-3-(4-chlorophenoxy)benzene can undergo several chemical reactions, including:
The mechanism of action for nucleophilic substitution reactions involving 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene follows a typical bimolecular pathway (S2 mechanism):
This mechanism is favored due to the steric accessibility of the bromomethyl group on the benzene ring.
1-(Bromomethyl)-3-(4-chlorophenoxy)benzene exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis.
1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is utilized in several scientific applications, including:
The compound 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene represents a disubstituted benzene derivative with two distinct functional groups attached to the aromatic ring. According to IUPAC nomenclature rules:
The systematic name reflects the relative positions of these groups: The bromomethyl-bearing carbon is position 1, while the phenoxy attachment is position 3. Alternative naming conventions include 3-(4-chlorophenoxy)benzyl bromide, which emphasizes the benzyl bromide functionality's reactivity [3] [10]. The molecular formula is C₁₃H₁₀BrClO (molecular weight: 297.57 g/mol), with the SMILES notation BrCc1cccc(OC2ccc(Cl)cc2)c1
encoding the connectivity [4] [10].
Table 1: Nomenclature and Structural Descriptors
Classification | Descriptor |
---|---|
Systematic IUPAC Name | 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene |
Alternative Name | [3-(4-Chlorophenoxy)phenyl]methyl bromide |
Molecular Formula | C₁₃H₁₀BrClO |
SMILES | BrCC₁=CC(=CC=C₁)OC₂=CC=C(C=C₂)Cl |
Key Functional Groups | Aryl bromide (benzyl bromide), aryl chloride, diaryl ether |
Positional isomerism significantly impacts the physicochemical properties of disubstituted benzenes. For the molecular formula C₁₃H₁₀BrClO, multiple constitutional isomers exist, differing in the relative positions of the bromomethyl and chlorophenoxy groups:
Additionally, isomerism arises from variations in chlorophenoxy attachment:
The meta configuration in the target compound creates distinct electronic and steric environments compared to para- or ortho-isomers. The 120° bond angle between substituents reduces steric crowding but delocalizes electronic effects asymmetrically. In contrast, para-isomers exhibit linear electronic communication through the ring [1] [10].
Table 2: Positional Isomers of Bromomethyl-Chlorophenoxybenzene Systems
Isomer Type | CAS Number | Systematic Name | Substituent Relationship |
---|---|---|---|
Meta | N/A | 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene | Bromomethyl at C1, chlorophenoxy at C3 |
Para | 127776-17-4 | 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene | Bromomethyl at C1, chlorophenoxy at C4 |
Isomeric Ether | 69411-40-1 | 1-[3-(Bromomethyl)phenoxy]-4-chlorobenzene | Bromomethyl on pendant phenyl |
The reactivity of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is governed by the opposing electronic effects of its substituents:
Bromomethyl group (–CH₂Br):This group exhibits moderate electron-withdrawing character via σ-bond induction (I = –0.08). The electronegative bromine atom creates a partial positive charge on the benzylic carbon, reducing electron density in the aromatic ring. This deactivating effect positions bromomethyl groups as meta-directors in electrophilic aromatic substitution (EAS) [1] [8].
4-Chlorophenoxy group (–OC₆H₄Cl-4):The phenoxy moiety is a strong π-electron donor due to oxygen's lone-pair conjugation with the ring (+R effect), overriding the chlorine's weak σ-withdrawal. However, the para-chlorine substituent slightly diminishes this donation. The net effect remains activating and ortho/para-directing, though less potent than an unsubstituted phenoxy group [1].
In the meta-disubstituted arrangement, these effects operate semi-independently:
Table 3: Electronic Parameters of Key Substituents
Substituent | Inductive Effect | Resonance Effect | Net EAS Directing | Activation Strength |
---|---|---|---|---|
–CH₂Br | Moderately withdrawing (σₘ = +0.15) | None | meta | Weakly deactivating |
–OC₆H₄Cl-4 | Weakly withdrawing (Cl σₘ = +0.37) | Strong donating (+R) | ortho/para | Moderately activating |
Net effect (meta-disubstituted) | -- | -- | Mixed (ortho to phenoxy) | Weakly deactivating |
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8